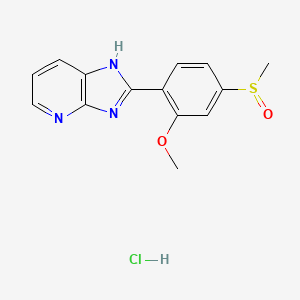
4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the dibenzo triazoninyl and ethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential antimicrobial, anti-inflammatory, and anticancer properties are of interest for drug development.
Industry: The compound’s unique properties may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and altering cellular processes. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis or disrupt cancer cell proliferation by interfering with signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone derivatives: These compounds share the thiazolidinone core structure but differ in their substituents, leading to variations in biological activity and chemical properties.
Dibenzo triazoninyl compounds:
Ethoxyphenyl derivatives: These compounds feature the ethoxyphenyl group, influencing their solubility and interaction with biological targets.
Uniqueness
4-Thiazolidinone, 3-(3-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)propyl)-2-((4-ethoxyphenyl)imino)- is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
103687-08-7 |
|---|---|
Molecular Formula |
C34H30ClN5O2S |
Molecular Weight |
608.2 g/mol |
IUPAC Name |
3-[3-(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)propyl]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C34H30ClN5O2S/c1-2-42-26-17-15-25(16-18-26)36-34-40(32(41)22-43-34)20-8-13-31-37-28-19-14-24(35)21-27(28)33(23-9-4-3-5-10-23)39-30-12-7-6-11-29(30)38-31/h3-7,9-12,14-19,21,39H,2,8,13,20,22H2,1H3 |
InChI Key |
XSUDXZBRBDYWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)CS2)CCCC3=NC4=CC=CC=C4NC(=C5C=C(C=CC5=N3)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


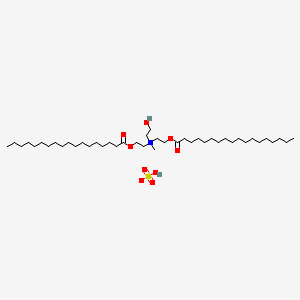
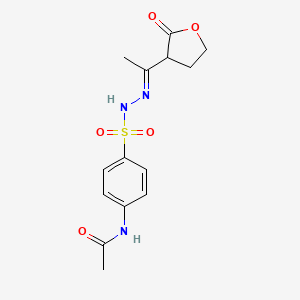

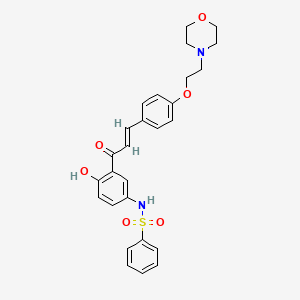
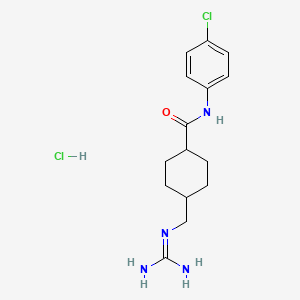
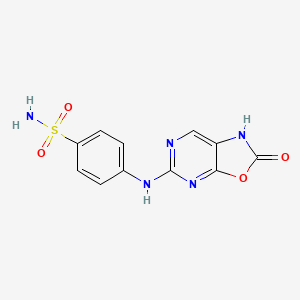

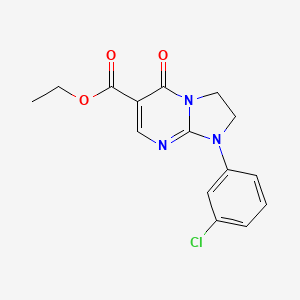
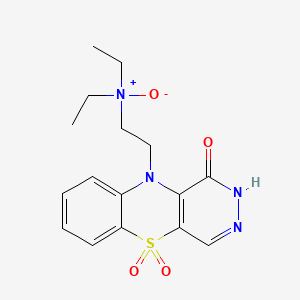

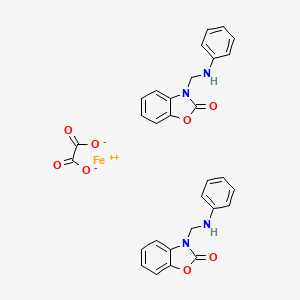
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)

